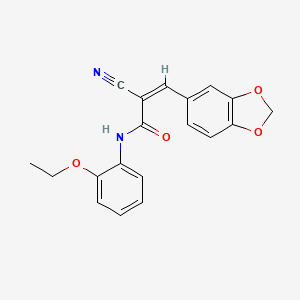
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound, also known as BDDAP, has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
Mecanismo De Acción
The mechanism of action of (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the Akt/mTOR pathway and the NF-κB pathway. This compound has also been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and inflammation, and the induction of apoptosis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has several advantages for use in laboratory experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, this compound also has some limitations, including its instability in aqueous solutions and its limited solubility in organic solvents.
Direcciones Futuras
There are several future directions for research on (Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide, including the development of new synthetic methods for the compound, the identification of its molecular targets and signaling pathways, and the evaluation of its safety and efficacy in preclinical and clinical studies. This compound may also have potential applications in other fields, such as neurodegenerative diseases, inflammation, and metabolic disorders. Further research on this compound may lead to the development of new drugs and therapies for these conditions.
Métodos De Síntesis
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been synthesized through various methods, including the Knoevenagel condensation reaction and the Suzuki-Miyaura coupling reaction. The Knoevenagel condensation reaction involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylaldehyde with ethyl cyanoacetate in the presence of a base catalyst, resulting in the formation of this compound. The Suzuki-Miyaura coupling reaction involves the reaction of 3-(1,3-benzodioxol-5-yl)boronic acid with 2-cyano-N-(2-ethoxyphenyl)acrylamide in the presence of a palladium catalyst, resulting in the formation of this compound.
Aplicaciones Científicas De Investigación
(Z)-3-(1,3-Benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. In neuroscience, this compound has been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In drug discovery, this compound has been studied for its potential use as a lead compound for the development of new drugs.
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-(2-ethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-2-23-16-6-4-3-5-15(16)21-19(22)14(11-20)9-13-7-8-17-18(10-13)25-12-24-17/h3-10H,2,12H2,1H3,(H,21,22)/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVPCWUOBDLRLA-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2450534.png)
![1-[2-Methyl-5-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)sulfonylphenyl]sulfonylpyrrolidine](/img/structure/B2450537.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2450539.png)
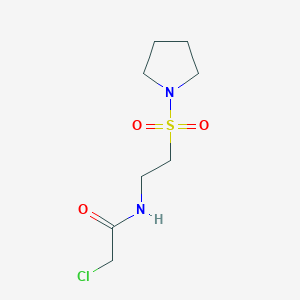
![1-(2-oxo-2-pyrrolidin-1-ylethyl)-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-indole](/img/structure/B2450541.png)
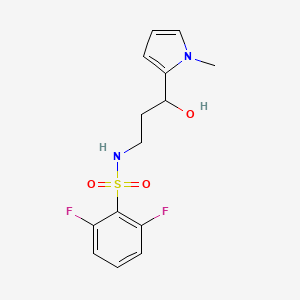
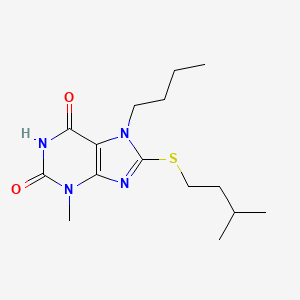
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(isochroman-3-ylmethyl)urea](/img/structure/B2450545.png)

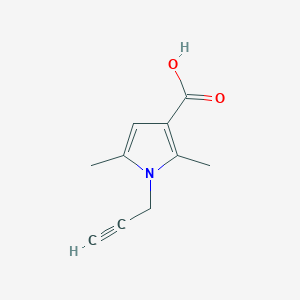
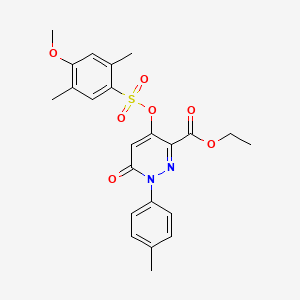
![6-chloro-N,5-dimethyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2450554.png)
![2-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2450555.png)
![5-chloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)thiophene-2-carboxamide](/img/structure/B2450557.png)